molecular formula C20H27Cl3F2N4O B3123575 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride CAS No. 309712-55-8

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride

Cat. No. B3123575
M. Wt: 483.8 g/mol
InChI Key: WSBRAHWNJBXXJM-UHFFFAOYSA-N
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Patent
US06555541B1

Procedure details

To a solution of 4-(3-{2-[tert-butoxycarbonyl-(3,4-difluoro-phenyl)-amino]-acetylamino}-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (0.100 g) in MeOH (3 ml) was added HCl (2ml of 4M solution in dioxane). After standing for several hours, a solid was filtered off, washed with acetone and dried in vacuo. The solid was re-suspended in acetone, sonicated for 5 min filtered and dried to afford the title compound (0.043 g, 51%).
Name
4-(3-{2-[tert-butoxycarbonyl-(3,4-difluoro-phenyl)-amino]-acetylamino}-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([NH:22][C:23](=[O:41])[CH2:24][N:25](C(OC(C)(C)C)=O)[C:26]3[CH:31]=[CH:30][C:29]([F:32])=[C:28]([F:33])[CH:27]=3)[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:42]>CO>[ClH:42].[ClH:42].[ClH:42].[F:33][C:28]1[CH:27]=[C:26]([NH:25][CH2:24][C:23]([NH:22][C:17]2[CH:16]=[C:15]([CH2:14][N:11]3[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]3)[CH:20]=[CH:19][C:18]=2[CH3:21])=[O:41])[CH:31]=[CH:30][C:29]=1[F:32] |f:3.4.5.6|

Inputs

Step One
Name
4-(3-{2-[tert-butoxycarbonyl-(3,4-difluoro-phenyl)-amino]-acetylamino}-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=CC(=C(C=C1)C)NC(CN(C1=CC(=C(C=C1)F)F)C(=O)OC(C)(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing for several hours
FILTRATION
Type
FILTRATION
Details
a solid was filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
sonicated for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.Cl.FC=1C=C(C=CC1F)NCC(=O)NC1=C(C=CC(=C1)CN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06555541B1

Procedure details

To a solution of 4-(3-{2-[tert-butoxycarbonyl-(3,4-difluoro-phenyl)-amino]-acetylamino}-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (0.100 g) in MeOH (3 ml) was added HCl (2ml of 4M solution in dioxane). After standing for several hours, a solid was filtered off, washed with acetone and dried in vacuo. The solid was re-suspended in acetone, sonicated for 5 min filtered and dried to afford the title compound (0.043 g, 51%).
Name
4-(3-{2-[tert-butoxycarbonyl-(3,4-difluoro-phenyl)-amino]-acetylamino}-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([NH:22][C:23](=[O:41])[CH2:24][N:25](C(OC(C)(C)C)=O)[C:26]3[CH:31]=[CH:30][C:29]([F:32])=[C:28]([F:33])[CH:27]=3)[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:42]>CO>[ClH:42].[ClH:42].[ClH:42].[F:33][C:28]1[CH:27]=[C:26]([NH:25][CH2:24][C:23]([NH:22][C:17]2[CH:16]=[C:15]([CH2:14][N:11]3[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]3)[CH:20]=[CH:19][C:18]=2[CH3:21])=[O:41])[CH:31]=[CH:30][C:29]=1[F:32] |f:3.4.5.6|

Inputs

Step One
Name
4-(3-{2-[tert-butoxycarbonyl-(3,4-difluoro-phenyl)-amino]-acetylamino}-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=CC(=C(C=C1)C)NC(CN(C1=CC(=C(C=C1)F)F)C(=O)OC(C)(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing for several hours
FILTRATION
Type
FILTRATION
Details
a solid was filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
sonicated for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.Cl.FC=1C=C(C=CC1F)NCC(=O)NC1=C(C=CC(=C1)CN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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